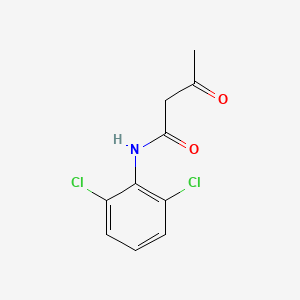

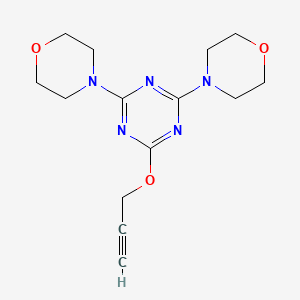

![molecular formula C16H15N3O B5832821 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)

2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MMV008270 est un composé bioactif identifié dans la boîte à malaria de Medicines for Malaria Venture. Il a montré une puissance significative contre la machinerie de traduction du parasite du paludisme Plasmodium falciparum, ce qui en fait un candidat prometteur pour le développement de médicaments antipaludiques .

Méthodes De Préparation

La préparation de MMV008270 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend la préparation d'un cycle indazole, la protection d'une liaison N-H sur le cycle indazole en utilisant du 2-(triméthylsilyl)éthoxyméthyle, suivie d'une réaction de Buchwald, d'un retrait du groupe protecteur et d'une fermeture de cycle pour obtenir le composé pyrrolo[2,3-f]indazole . Les méthodes de production industrielle pour MMV008270 sont encore en cours de recherche et de développement, en mettant l'accent sur l'optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

MMV008270 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

MMV008270 a plusieurs applications de recherche scientifique, en particulier dans le domaine de la recherche sur le paludisme. Il a été démontré qu'il inhibait sélectivement la machinerie de traduction de Plasmodium falciparum, ce qui en fait un outil précieux pour étudier la synthèse protéique et les processus essentiels du parasite . En outre, MMV008270 peut être utilisé dans des tests de criblage à haut débit pour identifier de nouveaux composés antipaludiques avec de nouveaux mécanismes d'action .

Mécanisme d'action

Le mécanisme d'action de MMV008270 implique l'inhibition de la synthèse protéique dans Plasmodium falciparum. Il cible la machinerie de traduction du parasite, en particulier le ribosome 80S et ses composants associés . En inhibant la synthèse protéique, MMV008270 perturbe la capacité du parasite à croître et à se reproduire, ce qui conduit finalement à sa mort .

Applications De Recherche Scientifique

MMV008270 has several scientific research applications, particularly in the field of malaria research. It has been shown to selectively inhibit the translation machinery of Plasmodium falciparum, making it a valuable tool for studying protein synthesis and essential processes in the parasite . Additionally, MMV008270 can be used in high-throughput screening assays to identify new anti-malarial compounds with novel mechanisms of action .

Mécanisme D'action

The mechanism of action of MMV008270 involves the inhibition of protein synthesis in Plasmodium falciparum. It targets the parasite’s translation machinery, specifically the 80S ribosome and its associated components . By inhibiting protein synthesis, MMV008270 disrupts the parasite’s ability to grow and reproduce, ultimately leading to its death .

Comparaison Avec Des Composés Similaires

MMV008270 est unique dans sa capacité à inhiber sélectivement la machinerie de traduction de Plasmodium falciparum. Des composés similaires comprennent d'autres inhibiteurs de la traduction identifiés dans la boîte à malaria de Medicines for Malaria Venture, comme M5717 (anciennement DDD107498), qui cible le facteur d'élongation eucaryote 2 . MMV008270 se démarque par sa grande spécificité et sa puissance contre le parasite du paludisme .

Propriétés

IUPAC Name |

2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGHCSSLTYMRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![METHYL 1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B5832763.png)

![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)

![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea](/img/structure/B5832845.png)

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)

![3-[(2-methylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5832863.png)